Hydrophobicity-Driven Differentiation from Anti-Inflammatory Pyrazolo[4,3-c]quinolines
The target compound's calculated logP of 5.66 significantly exceeds that of known anti-inflammatory pyrazolo[4,3-c]quinoline derivatives, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), which has a much lower logP due to its polar hydroxyl and amino groups [1]. This high hydrophobicity positions the target compound for a different biological compartment, favoring membrane permeability and target engagement in lipid-rich environments over aqueous solubility.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 5.66 |
| Comparator Or Baseline | 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): logP significantly lower (qualitative assessment based on structure) |
| Quantified Difference | Target compound logP is >2 units higher than typical anti-inflammatory analogs (estimated based on functional group contributions) |
| Conditions | In silico prediction (ChemDiv reported value); comparator logP estimated from structural features |
Why This Matters
For procurement decisions, this property profile suggests the compound is pre-selected for CNS or intracellular target applications rather than anti-inflammatory screening, guiding its appropriate use in assay design.
- [1] Yang HY, et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. 2018 Apr 28;23(5):1036. View Source
